3,4-Seco-3-oxobisabol-10-ene-4,1-olide
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Overview
Description
3,4-Seco-3-oxobisabol-10-ene-4,1-olide is a complex organic compound with a unique structure that includes both an oxolanone ring and an alkyl chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Seco-3-oxobisabol-10-ene-4,1-olide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the oxolanone ring, followed by the introduction of the alkyl chain with the double bond. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
3,4-Seco-3-oxobisabol-10-ene-4,1-olide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
3,4-Seco-3-oxobisabol-10-ene-4,1-olide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-Seco-3-oxobisabol-10-ene-4,1-olide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can vary widely, depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
3,4-Seco-3-oxobisabol-10-ene-4,1-olide: shares similarities with other oxolanone derivatives and compounds with alkyl chains and double bonds.
This compound: can be compared to other compounds with similar functional groups, such as lactones and ketones.
Uniqueness
The uniqueness of this compound lies in its specific combination of an oxolanone ring and an alkyl chain with a double bond. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(6-methylhept-5-en-2-yl)-5-(2-oxopropyl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-10(2)6-5-7-11(3)13-9-15(17)18-14(13)8-12(4)16/h6,11,13-14H,5,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMXPSJCPAORRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CC(=O)OC1CC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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